molecular formula C13H17BClFO3 B13974499 2-(2-Chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13974499
M. Wt: 286.53 g/mol
InChI Key: SJGIHUABDGDSHS-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl ring substituted with chloro, fluoro, and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chloro-5-fluoro-4-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

2-Chloro-5-fluoro-4-methoxyphenylboronic acid+PinacolThis compound\text{2-Chloro-5-fluoro-4-methoxyphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 2-Chloro-5-fluoro-4-methoxyphenylboronic acid+Pinacol→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

    Oxidation: Formation of boronic acids or borates.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and as a building block for medicinal chemistry.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved are specific to the reaction conditions and the substrates used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methoxyphenylboronic acid
  • 3-Chloro-4-hydroxyphenylboronic acid
  • 5-Chloro-2-fluorophenylboronic acid
  • 2-Chloro-5-fluoroanisole

Uniqueness

2-(2-Chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the phenyl ring and the presence of the dioxaborolane ring. This structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C13H17BClFO3

Molecular Weight

286.53 g/mol

IUPAC Name

2-(2-chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)8-6-10(16)11(17-5)7-9(8)15/h6-7H,1-5H3

InChI Key

SJGIHUABDGDSHS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)OC)F

Origin of Product

United States

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